Thallium thiocyanate

Vue d'ensemble

Description

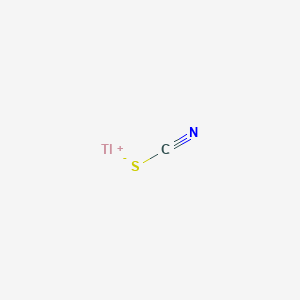

Thallium thiocyanate is a chemical compound with the molecular formula CNSTl . It is a compound of thallium, a metal, and thiocyanate, an anion composed of sulfur, carbon, and nitrogen .

Molecular Structure Analysis

At 24°C, Thallium thiocyanate is orthorhombic Pbcm, with S–C=1.622 (9) Å, C–N=1.173 (10) Å, and ∠S–C–N=178.7 (7)° . Above 90°C, it is tetragonal .

Chemical Reactions Analysis

A study of the reaction between thallium (III) and thiocyanate ion in aqueous HClO4 (0.2–2.0 mol dm –3) solutions has shown the complex [Tl (SCN)] 2+ to be reactive, yielding final products possibly through a dimer .

Physical And Chemical Properties Analysis

Thallium thiocyanate’s physical and chemical properties vary depending on the specific soluble thallium compound . It oxidizes slowly in air, even at room temperature, forming thallium (I) and thallium (III) oxides .

Applications De Recherche Scientifique

Thallium and Its Compounds

Thallium is a rare earth bluish-white heavy metal, and is soft, malleable, and exists in two oxidation states (I and III). It is considered as one of the most toxic heavy metals .

Application in Medical Field

One of the isotopes of Thallium, 201 Tl, is used in cardiovascular scintigraphy and for the diagnosis of malignant tumors such as breast or lung cancer and osteosarcoma bone cancer .

Environmental Impact

Thallium is released into the environment, where it is present at very low levels, from both natural and anthropogenic sources. As technology and metallurgical industries advance, various forms of thallium, including dust, vapor, and wastewater, can contaminate the environment, extending to the surrounding air, water sources, and soil .

Toxicity and Detoxification

Thallium toxicity causes dermatological and gastrointestinal diseases and disorders of the nervous system, and may even result in death . Impaired glutathione metabolism, oxidative stress, and disruption of potassium-regulated homeostasis may play a role in the mechanism of Thallium toxicity .

Phytoremediation

Solanum nigrum L. and Callitriche cophocarpa have been suggested as promising agents for the phytoremediation of Thallium .

Wastewater Treatment

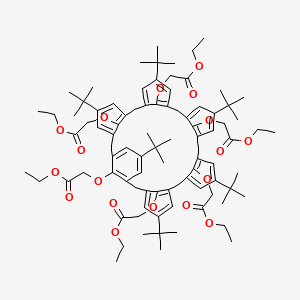

Macrocyclic compounds such as crown ethers (18-crown-6) are good candidates to absorb Thallium from wastewater .

Detection of Mercury and Thiocyanate

In a study published in the Journal of Fluorescence, graphene quantum dots (GQDs) were used to detect Mercury (II) and Thiocyanate . The fluorescence of the GQDs could be almost completely quenched (about 96%) by adding Hg 2+. The fluorescence could be near quantitatively restored through the introduction of thiocyanate. This “turn-on” fluorescence can thus be used to detect both or either environmental and physiological contaminants mercury and thiocyanate and could prove useful for the development of simple point-of-care diagnostics in the future .

Polymorphism of Thallium Thiocyanate

Thallium thiocyanate has been studied with x-ray diffraction for its polymorphism . At 24°C, TlSCN is orthorhombic Pbcm, a=6.783(1), b=6.816(1), c=7.606(1) Å, Z=4, D x =4.96 g/cc . This study reveals an unusual mode of dynamic twinning, wherein the crystal has an average structure of higher symmetry than the instantaneous structure due to dynamic ionic reorientation accompanied by a dynamically changing lattice reference system .

Enhanced Photoluminescence in CsPbBr

Functionalization of perovskite nanocrystal surfaces with thiocyanate anions presents a transformative approach to enhancing stability and photoluminescence quantum yield (PLQY) through surface defect passivation . This study investigates the role of thiocyanate ligands in modifying the optoelectronic properties of CsPbBr 3 nanocrystals .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

thallium(1+);thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.Tl/c2-1-3;/h3H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSGUHHJIJMEQF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TlSCN, CNSTl | |

| Record name | thallium thiocyanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904990 | |

| Record name | Thallium(I) Thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thallium thiocyanate | |

CAS RN |

3535-84-0 | |

| Record name | Thallium thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003535840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium(I) Thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[1-[4-Carboxy-2-[[1-[1-[1-[2-[[1-[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-[(1-carboxy-2-hydroxypropyl)amino]-5-oxopentanoic acid](/img/structure/B1598169.png)

![3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylphenyl)butanoic Acid](/img/structure/B1598170.png)

![4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598179.png)

![1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598184.png)